REACTION_SMILES
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[Cl:24][CH2:25][Cl:26].[F:1][C:2]([c:3]1[c:4]([CH2:5][Cl:6])[cH:7][cH:8][cH:9][cH:10]1)([F:11])[F:12].[NH2:13][c:14]1[n:15][cH:16][cH:17][cH:18][c:19]1[OH:20].[Na+:23].[OH-:22].[OH2:21]>>[F:1][C:2]([c:3]1[c:4]([CH2:5][O:20][c:19]2[c:14]([NH2:13])[n:15][cH:16][cH:17][cH:18]2)[cH:7][cH:8][cH:9][cH:10]1)([F:11])[F:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)c1ccccc1CCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ncccc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Nc1ncccc1OCc1ccccc1C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |